3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal
Overview
Description
3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal is an organic compound characterized by the presence of a dihydrobenzo[1,4]dioxin moiety attached to a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with propenal under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenal group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
Scientific Research Applications
3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action are ongoing to fully understand its potential.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- 2,3-Dihydro-1,4-benzodioxin-6-amine
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h1-5,8H,6-7H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGOPJBUUNBHB-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261913-24-0 | |
Record name | (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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